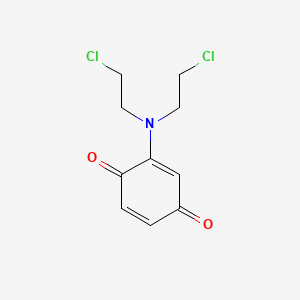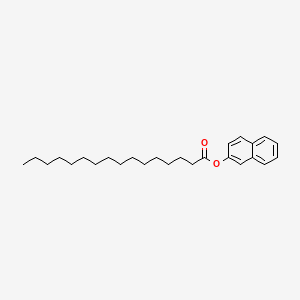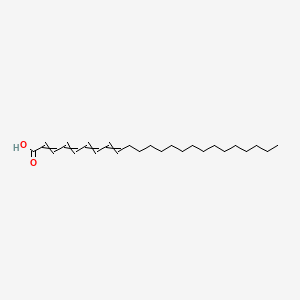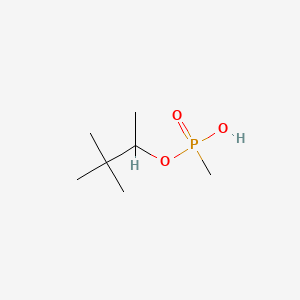
Pinacolyl methylphosphonic acid
Descripción general
Descripción
Pinacolyl methylphosphonic acid (PMPA) is a versatile organic compound with a wide range of applications in the field of science and technology. PMPA is a colorless, odorless, and tasteless solid with a molecular weight of 140.2 g/mol. It is a white crystalline solid at room temperature and melts at a temperature of 107°C. PMPA is a phosphonic acid derivative, and has been widely used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals, cosmetics, and other industrial products.
Aplicaciones Científicas De Investigación
Detection of Nerve Agent Degradation Products
- PMPA is a significant degradation product of nerve agents like Soman. Research has developed methods for its detection in human serum, using molecularly imprinted polymers (MIPs) and capillary electrophoresis, indicating its utility in biochemical and forensic analysis (Meng Zi-hui & Liu Qin, 2001).
Environmental Monitoring
- PMPA has been detected in environmental samples such as soil and water. Techniques like solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) have been employed for trace determination of PMPA, highlighting its role in environmental monitoring and safety (J. Ingram, A. Appelhans, & G. Groenewold, 1998).
Analytical Chemistry and Sensor Development
- PMPA is used in the development of analytical methods for chemical warfare agent detection. Research has been conducted on poly(dimethylsiloxane) microchip electrophoresis with contactless conductivity detection, which could be applied for on-site monitoring of chemical warfare agents (Yong-sheng Ding, Carlos D. Garcia, & K. Rogers, 2008).
- Advanced sensor technologies, like surface plasmon resonance and potentiometric sensing, have been developed for the detection of PMPA, demonstrating its application in real-time, high-sensitivity detection systems (P. Taranekar et al., 2006).
Biomedical and Toxicological Research
- PMPA's role in the metabolism and hydrolysis of nerve agents like Soman has been a focus in toxicology. Studies have looked into its formation as a metabolite and its impact on enzymatic processes, contributing to our understanding of nerve agent poisoning and its treatment (J. H. Fleisher & L. Harris, 1965).
Mecanismo De Acción
Target of Action
Pinacolyl Methylphosphonic Acid (PMPA) is a degradation product of the nerve gas Soman . It’s known that nerve gases like soman primarily target the nervous system by inhibiting acetylcholinesterase .
Mode of Action
It’s known that nerve gases like soman, from which pmpa is derived, work by irreversibly inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system . This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles and glands.
Biochemical Pathways
Given its origin from soman, it’s likely that it affects the cholinergic system, which involves the neurotransmitter acetylcholine . Overstimulation of this system can lead to a variety of symptoms, including muscle spasms, excessive salivation, and even respiratory failure.
Pharmacokinetics
A study on zebrafish showed that pmpa can bioaccumulate in organisms, especially in the liver and intestinal tissues .
Result of Action
A study on zebrafish showed that pmpa has chronic toxicity, causing tissue injury . This suggests that PMPA could have harmful effects at the cellular level, potentially damaging tissues over time.
Action Environment
The environment can significantly influence the action, efficacy, and stability of PMPA. For instance, a study showed that PMPA could pose an environmental risk when Soman is exposed to a water environment . This suggests that the presence of PMPA in the environment could have significant ecological implications.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Pinacolyl methylphosphonic acid plays a role in biochemical reactions primarily as a degradation product of soman. It interacts with various enzymes and proteins, notably acetylcholinesterase, which is irreversibly inhibited by soman. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of muscles, glands, and central nervous system neurons. This compound itself does not inhibit acetylcholinesterase but is a marker of soman exposure and degradation .
Cellular Effects
This compound has been shown to bioaccumulate in various tissues, particularly the liver and intestines, following exposure to soman . It can cause chronic toxicity, leading to tissue injury. In cultured cortical neurons, this compound inhibits network mean burst and spike rates, interfering with excitatory synaptic transmission . This suggests that this compound can impact cell signaling pathways and potentially alter gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a degradation product of soman. Soman inhibits acetylcholinesterase by forming a covalent bond with the serine residue in the enzyme’s active site. This compound, as a hydrolysis product, does not directly inhibit enzymes but serves as an indicator of soman’s presence and degradation . It may also interact with other biomolecules, potentially affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable but can degrade further under certain conditions. Long-term studies have shown that this compound can cause chronic toxicity in zebrafish, leading to tissue injury over extended periods . The stability and degradation of this compound are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as tissue injury and disruption of cellular functions . Studies have shown that the acute lethal dose (LD50) values for related compounds can vary significantly, indicating the importance of dosage in determining toxicity.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the degradation of soman. It is not a naturally occurring metabolite but is formed through the hydrolysis of soman. This process involves enzymes that catalyze the breakdown of soman into less toxic compounds, with this compound being one of the primary products . The compound can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It tends to accumulate in the liver and intestines, where it can cause tissue injury . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and molecular weight.
Propiedades
IUPAC Name |
3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALDUPQYCGKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977189 | |
| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
616-52-4 | |
| Record name | Pinacolyl methylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 616-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Pinacolyl methylphosphonic acid is an alkyl methylphosphonic acid. Its structure consists of a methylphosphonic acid group attached to a pinacolyl group (3,3-dimethylbutan-2-yl).
ANone: The molecular formula for this compound is C7H17O3P, and its molecular weight is 180.19 g/mol.
ANone: Research indicates that this compound exhibits significant persistence in various environmental matrices, including soil. [] This persistence poses challenges for environmental remediation efforts.
ANone: this compound is primarily recognized as a degradation product of Soman and doesn't have widely explored catalytic applications. Research focuses on its detection and analysis for verification of chemical weapons use or environmental monitoring. [, , ]
ANone: While computational studies specifically focusing on this compound are limited within the provided research, there's potential for applying computational techniques like QSAR modeling to predict its properties and behavior. []
ANone: Modifications to the alkyl chain length in alkyl methylphosphonic acids can influence their physicochemical properties, potentially impacting their behavior in analytical separations and detection methods. [, ]
ANone: this compound itself isn't typically formulated into products. Research primarily focuses on its detection and analysis as a marker for Soman exposure. [, ]
ANone: this compound, as a degradation product of a chemical warfare agent, falls under regulations related to chemical weapons, such as the Chemical Weapons Convention. These regulations aim to prevent the production, stockpiling, and use of chemical weapons, including their precursors and degradation products. [, ]
ANone: this compound is not considered a therapeutic agent and therefore lacks efficacy studies. The research emphasis lies in its detection and quantification in various matrices as a means of verifying Soman exposure. [, , ]
ANone: Resistance mechanisms are not directly relevant to this compound, as it's not a biologically active compound in the context of developing resistance.
ANone: While this compound is less toxic than its parent nerve agent, Soman, handling it still requires caution due to potential residual toxicity. [] It's crucial to adhere to appropriate safety protocols and regulations when working with this compound.
ANone: this compound is not a drug candidate, so drug delivery and targeting strategies are not applicable. The focus remains on its analytical detection and quantification for chemical weapons verification or environmental monitoring.
ANone: Yes, this compound serves as a specific biomarker for Soman exposure. [] Its detection in biological samples, such as blood, urine, or hair, can be used to confirm exposure to this nerve agent. [, , ]
ANone: Various analytical techniques are used to detect and quantify PMPA, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its sensitivity and ability to separate complex mixtures. [, , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers advantages for analyzing polar and thermally labile compounds like PMPA. [, , , ]
- Microchip Electrophoresis with Contactless Conductivity Detection: This portable method allows for rapid on-site analysis of PMPA and other nerve agent degradation products. [, ]
- Solid-Phase Microextraction (SPME) with Low-Temperature Plasma Mass Spectrometry: This approach allows for direct analysis of PMPA in complex matrices with minimal sample preparation. []
- Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS): This technique allows for rapid screening of PMPA and other nerve agent degradation products. []
- Ultraviolet Femtosecond Laser Ionization Mass Spectrometry: This method enables the detection of PMPA derivatives with high sensitivity. []
- Flame Photometric Detection: This technique can be coupled with microcolumn liquid chromatography for sensitive detection of PMPA and other alkyl methylphosphonic acids. []
- Ion-Trap Secondary Ion Mass Spectrometry (SIMS): This technique allows for surface analysis and can be used to detect PMPA on soil. []
ANone: Analytical methods used for this compound analysis undergo rigorous validation to ensure their accuracy, precision, and reliability. [] Validation involves assessing parameters like linearity, sensitivity, recovery, reproducibility, and specificity. [, ]
ANone: this compound is a polar compound and exhibits good solubility in polar solvents like water and methanol. [] Its solubility in non-polar solvents is limited.
ANone: Research on this compound is intertwined with the development and use of chemical weapons, particularly Soman. Key milestones include:
- Development of sensitive and specific analytical methods for PMPA detection: This enabled the verification of chemical weapons use and facilitated environmental monitoring. [, ]
- Advancements in portable detection technologies: This facilitated on-site analysis and rapid response to potential chemical threats. [, ]
ANone: Research on this compound involves collaborations among chemists, analytical chemists, toxicologists, environmental scientists, and engineers. [] This interdisciplinary approach is crucial for developing effective methods for detection, decontamination, and remediation of Soman.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




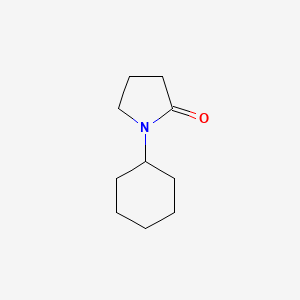

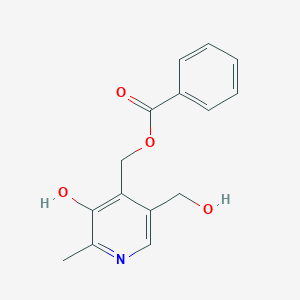
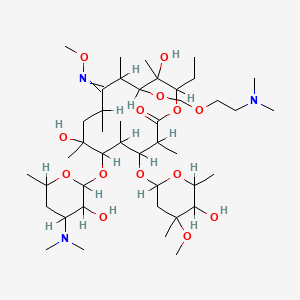

![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)
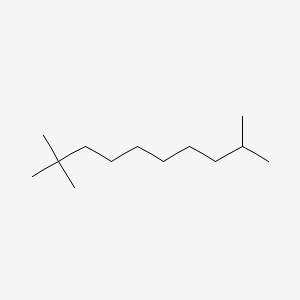

![17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1194126.png)

